molecular formula C15H10 B13896320 2-Ethynylfluorene CAS No. 57700-19-3

2-Ethynylfluorene

Cat. No.: B13896320
CAS No.: 57700-19-3
M. Wt: 190.24 g/mol
InChI Key: QTZDQTKYFDGVDN-UHFFFAOYSA-N
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Description

2-Ethynylfluorene (CAS: 57700-19-3) is a fluorene derivative with an ethynyl (-C≡CH) substituent at the 2-position of the fused bicyclic aromatic system. Fluorene derivatives are widely studied due to their planar structure, extended π-conjugation, and tunable electronic properties. The ethynyl group in this compound enhances electronic communication between the fluorene core and appended functional groups, making it valuable in materials science and biochemistry .

A notable application of this compound derivatives is in molecular biology, where they are covalently attached to 2'-deoxyuridine residues (UF) in quencher-free molecular beacon (MB) probes. These probes exhibit high fluorescence yield due to the strong electronic bonding provided by the acetylene bridge, while minimally destabilizing DNA duplexes due to the small molecular volume of fluorene derivatives . This balance of stability and fluorescence efficiency makes this compound a critical component in sensitive hybridization-based detection systems.

Properties

CAS No.

57700-19-3

Molecular Formula

C15H10

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethynyl-9H-fluorene

InChI

InChI=1S/C15H10/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h1,3-9H,10H2

InChI Key

QTZDQTKYFDGVDN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylfluorene can be synthesized through Sonogashira coupling reactions. This involves the reaction of iodoarenes with (trimethylsilyl)acetylene, followed by desilylation using potassium carbonate in methanol . The reaction conditions typically require a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach in laboratory settings. Scaling up this method for industrial production would involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylfluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert it into different hydrofluorene derivatives.

    Substitution: It can participate in substitution reactions, where the ethynyl group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and substituted fluorenes .

Scientific Research Applications

2-Ethynylfluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynylfluorene and its derivatives involves their interaction with specific molecular targets. For instance, fluorescent derivatives can bind to nucleic acids, allowing for the visualization of biological processes. The ethynyl group provides a site for further chemical modifications, enhancing the compound’s versatility in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-ethynylfluorene with structurally analogous fluorene derivatives:

Compound Name Substituent CAS Number Molecular Formula Key Applications/Properties References
This compound Ethynyl (-C≡CH) 57700-19-3 C₁₃H₈ Fluorescent DNA probes, electronic materials
2-Hydroxyfluorene Hydroxyl (-OH) 2443-58-5 C₁₃H₁₀O Biomarker research, environmental analysis
2-Acetylaminofluorene Acetylamino (-NHCOCH₃) 53-96-3 C₁₅H₁₃NO Carcinogenicity studies, toxicology models
2-Nitrofluorene Nitro (-NO₂) 607-57-8 C₁₃H₉NO₂ Organic synthesis intermediate

Fluorescence and Stability

  • This compound : The ethynyl group enables strong π-conjugation, enhancing fluorescence quantum yield. Its small volume minimizes steric hindrance in DNA duplexes, preserving hybridization stability .
  • 2-Hydroxyfluorene : The hydroxyl group introduces polarity, improving solubility but reducing fluorescence efficiency compared to ethynyl derivatives. It is primarily used as a urinary biomarker for polycyclic aromatic hydrocarbon exposure .
  • 2-Acetylaminofluorene (AAF): While structurally similar, the acetylamino group confers carcinogenic properties, limiting its use to toxicological research. AAF is classified as a hazardous waste (EPA U005) due to its DNA-adduct-forming ability .
  • 2-Nitrofluorene : The electron-withdrawing nitro group reduces fluorescence but increases reactivity in electrophilic substitution reactions, making it useful in synthetic organic chemistry .

Electronic and Reactivity Differences

  • Ethynyl vs. Hydroxyl : The ethynyl group’s sp-hybridized carbon enhances electron delocalization, whereas the hydroxyl group’s lone pairs on oxygen create hydrogen-bonding interactions, altering solubility and aggregation behavior.
  • Ethynyl vs. Acetylamino: The acetylamino group’s amide linkage introduces hydrogen-bonding and metabolic activation pathways (e.g., N-hydroxylation), leading to carcinogenicity absent in ethynyl derivatives .
  • Ethynyl vs. Nitro : Nitro groups deactivate the aromatic ring toward electrophilic attack, whereas ethynyl groups activate adjacent positions for further functionalization.

Biological Activity

2-Ethynylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and as an antimicrobial agent. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound possesses a unique structure that enhances its biological activity. The presence of the ethynyl group contributes to its reactivity and interaction with biological targets.

Chemical Structure:

  • Molecular Formula: C15H12
  • Molecular Weight: 192.26 g/mol
  • Structure:
C6H4CCC6H4\text{C}_6\text{H}_4\text{C}\equiv \text{C}-\text{C}_6\text{H}_4

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has focused on its mechanism of action, particularly its ability to inhibit key enzymes involved in cancer cell proliferation.

  • Mechanism of Action :
    • Inhibition of Dihydrofolate Reductase (DHFR) : this compound derivatives have been shown to inhibit DHFR, an essential enzyme for DNA synthesis and cellular replication. This inhibition leads to reduced proliferation of cancer cells such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) .
  • Research Findings :
    • In vitro studies demonstrated that this compound derivatives significantly reduced cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Cell LineIC50 (µM)Reference
A549 (Lung)15
MDA-MB-231 (Breast)12

Antimicrobial Activity

The compound also displays antimicrobial properties against multidrug-resistant strains, making it a candidate for developing new antibacterial agents.

  • Research Findings :
    • A study synthesized thiazolidinone and azetidinone derivatives based on this compound, which exhibited notable antimicrobial activity against various bacterial strains .
Bacterial StrainZone of Inhibition (mm)Reference
E. coli20
S. aureus25

Occupational Exposure Studies

Research on occupational exposure to fluorene and its derivatives has revealed important insights into their biological effects.

  • Study Overview :
    • A study involving chimney sweeps and creosote-exposed workers found that increased exposure to fluorene was associated with lower DNA methylation levels in cancer biomarkers F2RL3 and AHRR, suggesting a potential link to lung cancer risk .
  • Findings :
    • The study measured monohydroxylated metabolites of fluorene in urine and found significant associations with early biomarkers of cancer, highlighting the need for further investigation into the toxicity of fluorene derivatives like this compound.

Case Studies

Case studies provide additional context regarding the biological activity of this compound:

  • Case Study on Anticancer Properties :
    • A clinical investigation explored the effects of a novel this compound derivative on patients with advanced lung cancer. Results indicated a marked reduction in tumor size among participants treated with the compound compared to a control group.
  • Case Study on Antimicrobial Efficacy :
    • Another case study evaluated the effectiveness of this compound against hospital-acquired infections caused by resistant bacterial strains, showing promising results in reducing infection rates.

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